3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride typically involves the condensation of appropriate phenolic compounds followed by cyclization and methylation reactions. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the chromenylium core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenylium core to chroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenylium core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural dyes and pigments due to its chromenylium structure
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound interacts with cellular proteins and enzymes involved in oxidative stress and inflammation pathways
Comparison with Similar Compounds
Similar Compounds
- 3,5,7-Trihydroxy-4’-methoxyflavylium chloride
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromenium chloride
- Peonidin chloride
Uniqueness
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is unique due to its specific substitution pattern on the chromenylium core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
13544-51-9 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
InChI |
InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17/h3-9,11,18-19H,1-2H3 |
InChI Key |
XIQIMUVAMJIXOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C3C(=CC(C=C3O2)O)O)OC |
Synonyms |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
Origin of Product |
United States |
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